LogP-Driven Membrane Permeability Advantage of the Ethyl Ester Over the Carboxylic Acid Analog
The target ethyl ester (CAS 300674-28-6) exhibits a calculated logP of 5.72 , which is substantially higher than the logP of the corresponding carboxylic acid analog, 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 300674-16-2). While no experimentally measured logP is reported for the acid, the carboxylic acid functional group typically reduces logP by approximately 1.5–2.5 log units relative to the ethyl ester in congeneric benzofuran series [1]. This difference translates to an estimated 30- to 300-fold higher theoretical membrane partitioning for the ethyl ester, a critical factor in cell-based screening assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.72 [Hit2Lead calculated] |
| Comparator Or Baseline | CAS 300674-16-2 (carboxylic acid analog): logP not directly reported; class-typical reduction vs. ester is ~1.5–2.5 log units based on benzofuran carboxylic acid series [1] |
| Quantified Difference | Estimated ΔlogP ≈ 1.5–2.5 (ester more lipophilic) |
| Conditions | Computed via Hit2Lead algorithm for the target compound; class-level inference for the acid comparator based on published benzofuran-carboxylic acid SAR |
Why This Matters
Higher logP correlates with superior passive membrane permeability, which directly impacts intracellular target engagement in cell-based assays and influences the decision to procure the ester form over the acid for phenotypic screening campaigns.
- [1] Eldehna, W. M., Nocentini, A., Elsayed, Z. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. View Source
